Thorium nitrate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor Material for Thorium-Based Studies:

- Thorium nitrate serves as a readily soluble source of thorium (Th) cations, making it a valuable precursor for preparing other thorium compounds used in research. These compounds can be oxides, ceramics, or even specific thorium-doped materials for various studies [1].

- Research on nuclear fuels, especially those exploring thorium-based fuel cycles, often utilizes thorium nitrate as a starting material for synthesis of thorium-containing fuel components [2].

Material Science Research:

- Thorium nitrate's ability to form unique crystal structures with specific properties makes it useful in material science research. Studies on luminescent materials, for instance, have employed thorium nitrate to create materials with desired light-emitting properties [3].

- Research on developing new types of catalysts or exploring the potential of thorium-based materials for specific applications like high-temperature superconductors may also involve thorium nitrate as a starting material [4].

Chemical and Physical Properties Investigations:

- The solubility and behavior of thorium nitrate in various solvents are of interest to researchers studying solution chemistry. Investigations into its interaction with other chemicals or its role in specific reactions can be facilitated by using thorium nitrate [5].

- Studies on the fundamental physical properties of thorium and its compounds often utilize thorium nitrate as a source material. This allows researchers to investigate properties like thermal stability, reactivity, and electronic structure [6].

Important Note:

- It's crucial to remember that thorium is a radioactive element. Research involving thorium nitrate must be conducted in facilities with proper safety protocols and trained personnel due to the associated radiological hazards [7].

Further Reading:

- American Elements - Thorium Nitrate [1]:

- Thorium Fuel Cycle - Nuclear Energy Agency (NEA) [2]:

- Luminescent Materials Based on Lanthanide-Doped Thorium Nitrate [3]:

- Synthesis and Characterization of Thorium Doped Ceria Nanoparticles [4]:

- ON THE SOLUBILITY OF THORIUM NITRATE TETRAHYDRATE AND URANYL NITRATE HEXAHYDRATE IN ORGANIC SOLVENTS [5]:

- Thermodynamic Properties of Thorium Nitrate and Related Molten Salts [6]:

- Common Name: THORIUM NITRATE Tetrahydrate; Thorium Tetranitrate [7]:

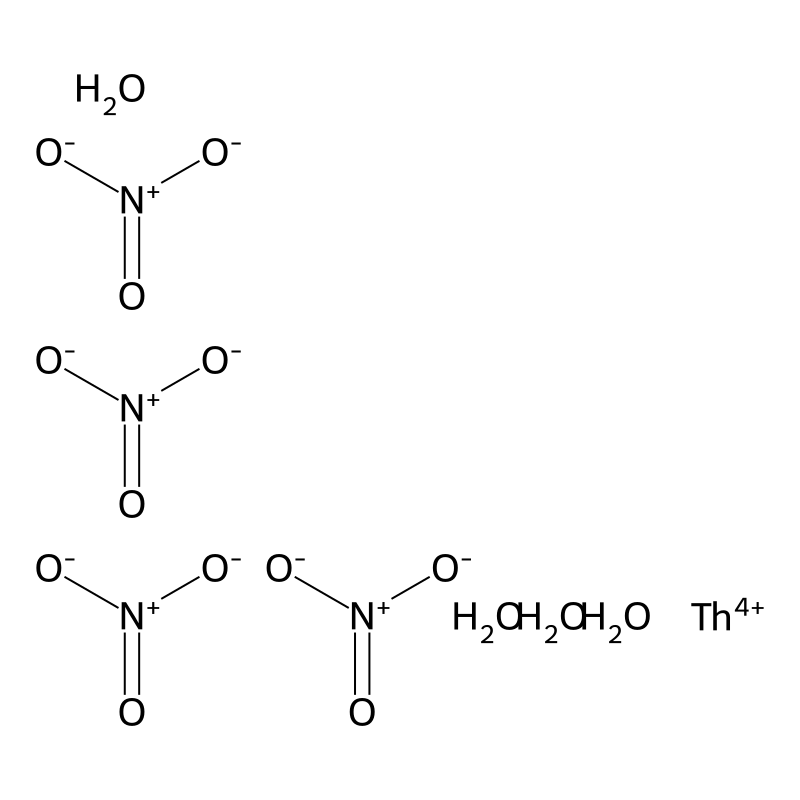

Thorium nitrate tetrahydrate is a chemical compound with the formula Th(NO₃)₄·4H₂O. It is a white crystalline solid that is part of a series of thorium nitrates, which are salts formed from thorium and nitric acid. This compound is notable for its weak radioactivity, as thorium itself is a naturally radioactive element. Thorium nitrate tetrahydrate is primarily obtained through the crystallization of thorium nitrate solutions under specific conditions, leading to various hydrates such as the pentahydrate and anhydrous forms.

The synthesis of thorium nitrate tetrahydrate typically involves the reaction of thorium(IV) hydroxide with nitric acid:

Upon heating, thorium nitrate tetrahydrate can decompose to form less hydrated nitrates or thorium dioxide:

- At temperatures around 140 °C, it can yield basic nitrates such as ThO(NO₃)₂.

- Stronger heating leads to the formation of thorium dioxide (ThO₂).

Moreover, when mixed with hydrogen peroxide in dilute nitric acid, it can precipitate a polymeric peroxynitrate compound, indicating its reactivity with oxidizing agents .

Thorium nitrate tetrahydrate poses health risks due to its radioactive nature. Acute exposure can result in skin irritation and respiratory issues, while chronic exposure may lead to more severe health effects, including potential damage to bone marrow and increased cancer risk. Thorium compounds have been associated with reproductive toxicity and long-term accumulation in organs, particularly the liver and kidneys . The compound's radioactivity necessitates careful handling to minimize exposure.

Various methods exist for synthesizing thorium nitrate tetrahydrate:

- Direct Reaction: As previously mentioned, this involves the reaction of thorium(IV) hydroxide with nitric acid.

- Crystallization: Different hydration states can be achieved by varying the concentration of nitric acid during crystallization:

Thorium nitrate tetrahydrate has several applications in various fields:

- Nuclear Chemistry: It serves as a precursor for thorium dioxide production, which is utilized in nuclear reactors and radiation shielding.

- Analytical Chemistry: The compound is used as a reagent in laboratory analyses, particularly for determining fluoride concentrations.

- Research: It is studied for its properties in coordination chemistry and materials science due to its unique structural characteristics .

Research has shown that thorium nitrate tetrahydrate interacts with various organic acids and bases. For instance:

- When oxalic acid is introduced to a solution of thorium nitrate, it results in the precipitation of insoluble thorium oxalate.

- Basic nitrates can form through hydrolysis reactions when mixed with water .

These interactions highlight its potential utility in separation processes and material synthesis.

Thorium nitrate tetrahydrate shares similarities with several other inorganic compounds. Here are some notable comparisons:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Thorium Nitrate Pentahydrate | Th(NO₃)₄·5H₂O | More commonly found than the tetrahydrate; forms from dilute solutions. |

| Thorium Dioxide | ThO₂ | A product of thermal decomposition; used in nuclear applications. |

| Thorium Chloride | ThCl₄ | Formed by substituting nitrate ions; used in various chemical syntheses. |

| Uranium Nitrate | U(NO₃)₄·6H₂O | Similar structure; used in nuclear fuel processing. |

Thorium nitrate tetrahydrate stands out due to its unique hydration state and specific reactivity patterns compared to these compounds. Its ability to form different hydrates under varying conditions makes it particularly interesting for further research and application development .

Industrial Synthesis from Monazite Sands

Acid Digestion and Thorium Extraction

Industrial production of thorium nitrate tetrahydrate primarily begins with the processing of monazite sands, which contain significant quantities of thorium alongside rare earth elements [1]. The acid digestion process represents the foundational step in thorium extraction, utilizing concentrated sulfuric acid under carefully controlled conditions to break down the monazite mineral structure [2].

The standard industrial acid digestion process involves treating monazite sand with sulfuric acid concentrations ranging from 93% to 98% at temperatures between 210°C and 230°C [1] [2]. The reaction typically requires 4 to 5 hours of contact time to achieve complete dissolution of the thorium-bearing minerals [3]. During this process, the mass of acid used must be approximately twice that of the sand to prevent precipitate formation that could block reactive monazite surfaces [2].

| Parameter | Optimal Range | Industrial Standard |

|---|---|---|

| Sulfuric Acid Concentration | 93-98% | 98% |

| Temperature | 210-230°C | 230°C |

| Contact Time | 4-5 hours | 4 hours |

| Acid to Sand Ratio | 2:1 (by mass) | 2:1 |

Following acid digestion, the solution undergoes controlled cooling to 70°C and dilution with ten times its volume of cold water [2]. This dilution step causes any remaining unreacted monazite to settle while keeping thorium and rare earth elements in solution. The thorium is then separated through selective precipitation using ammonium hydroxide at a carefully controlled pH of 1.05 to 1.84 [1] [3].

The extraction efficiency of thorium from monazite using this acid digestion method typically achieves 95-98% recovery rates under optimal conditions [4]. Research findings indicate that temperature control is critical, as temperatures exceeding 300°C result in the formation of insoluble thorium pyrophosphate, significantly reducing extraction yields [2].

Crystallization Optimization for Tetrahydrate Formation

The formation of thorium nitrate tetrahydrate from the extracted thorium solutions requires precise control of crystallization conditions. The tetrahydrate form is specifically obtained through crystallization from nitric acid solutions with concentrations between 4% and 59% [6]. This concentration range is critical, as more dilute solutions (approximately 4-6% nitric acid) favor the formation of the pentahydrate form instead .

The crystallization process involves converting the thorium-rich precipitate from acid digestion to thorium nitrate through treatment with nitric acid [7] [8]. The resulting thorium nitrate solution is then subjected to controlled evaporation and crystallization procedures to obtain the desired tetrahydrate form [9].

| Nitric Acid Concentration | Hydrate Form Produced | Crystal Yield |

|---|---|---|

| 4-6% | Pentahydrate | 85-90% |

| 4-59% | Tetrahydrate | 90-95% |

| >59% | Anhydrous tendency | Variable |

Temperature control during crystallization significantly affects the final product quality and hydrate form [10] [11]. The optimal crystallization temperature for tetrahydrate formation ranges from 10°C to 25°C, with lower temperatures promoting more uniform crystal formation [12]. Industrial processes typically employ controlled cooling from elevated temperatures to room temperature over periods of 12-24 hours to ensure complete crystallization [13].

The thorium atom in the tetrahydrate structure exhibits 12-coordination, with four bidentate nitrate groups and four water molecules attached to each thorium center [6]. This coordination environment is achieved through careful control of solution acidity and crystallization kinetics during the industrial process.

Laboratory-Scale Preparation Techniques

Nitric Acid Neutralization of Thorium Hydroxide

Laboratory preparation of thorium nitrate tetrahydrate commonly employs the neutralization of thorium hydroxide with nitric acid [6] [8]. This method provides precise control over reaction conditions and product purity, making it suitable for research and analytical applications.

The fundamental reaction involves treating thorium hydroxide with nitric acid according to the stoichiometric equation: Thorium hydroxide + 4 nitric acid + 3 water → thorium nitrate tetrahydrate + 5 water [6]. The reaction is typically conducted at room temperature with gradual addition of nitric acid to prevent excessive heat generation [14].

Optimal laboratory conditions require maintaining the nitric acid concentration between 6 molar and 8 molar during the neutralization process [15]. The pH of the reaction mixture should be carefully monitored and maintained below 2.0 to ensure complete dissolution of the thorium hydroxide while preventing hydrolysis reactions [14] [16].

| Reaction Parameter | Laboratory Specification |

|---|---|

| Nitric Acid Concentration | 6-8 M |

| Reaction Temperature | 20-25°C |

| pH Range | 1.5-2.0 |

| Addition Rate | 2-5 mL/min |

| Stirring Time | 30-60 minutes |

The neutralization process requires continuous stirring for 30 to 60 minutes after acid addition to ensure complete reaction [12]. The resulting solution is then concentrated through controlled evaporation at temperatures not exceeding 100°C to prevent decomposition [9].

Research findings demonstrate that the order of reagent addition significantly affects product uniformity [12]. Adding nitric acid solution to thorium hydroxide produces more uniform crystals with smaller average particle sizes compared to reverse addition methods [12].

Solvent-Mediated Recrystallization Protocols

Solvent-mediated recrystallization represents an advanced laboratory technique for obtaining high-purity thorium nitrate tetrahydrate with controlled crystal morphology [17] [18]. This method utilizes organic solvents to modify crystallization kinetics and improve product uniformity.

The recrystallization process begins with dissolving crude thorium nitrate in a minimal volume of water at elevated temperature, typically 60-80°C [18]. The solution is then treated with organic solvents such as ethanol or methanol in controlled ratios to modify the crystallization environment [19].

| Solvent System | Volume Ratio (Water:Organic) | Crystallization Temperature |

|---|---|---|

| Water-Ethanol | 3:1 | 10-15°C |

| Water-Methanol | 4:1 | 5-10°C |

| Water-Acetone | 5:1 | 15-20°C |

The recrystallization protocol involves slow cooling of the solution from 60°C to 10°C over a period of 6-12 hours [20]. This controlled cooling rate promotes the formation of well-defined tetrahydrate crystals with improved purity compared to rapid crystallization methods [18].

Ultrasonic treatment during recrystallization has been shown to double the average particle size while improving crystal uniformity [20]. The application of ultrasonic energy for 10-15 minutes during the initial stages of crystallization enhances nucleation control and reduces crystal defects [20].

Purification and Contaminant Removal Strategies

Tributyl Phosphate Solvent Extraction

Tributyl phosphate solvent extraction serves as the primary purification method for removing rare earth elements and other contaminants from thorium nitrate solutions [21] [22] [23]. This technique exploits the preferential extraction of thorium nitrate over other metal nitrates in organic phases containing tributyl phosphate.

The extraction process utilizes tributyl phosphate concentrations of 30% in kerosene or dodecane as the organic phase [21] [24]. The aqueous phase consists of thorium nitrate solution in 3-8 molar nitric acid medium [15] [23]. The extraction efficiency depends critically on the nitric acid concentration, with optimal conditions achieved at 6-8 molar nitric acid [21].

| Extraction Parameter | Optimal Condition | Extraction Efficiency |

|---|---|---|

| Tributyl Phosphate Concentration | 30% in kerosene | >95% |

| Nitric Acid Concentration | 6-8 M | 90-98% |

| Phase Ratio (Aqueous:Organic) | 1:1 | Maximum |

| Contact Time | 15-30 minutes | Complete |

| Temperature | 25°C | Standard |

The separation factors for thorium relative to common contaminants demonstrate the effectiveness of this purification method [23]. Thorium shows separation factors of 63.4 relative to uranium, 384.4 relative to vanadium, and 615.6 relative to iron when using tributyl phosphate extraction [23].

Multiple extraction stages are typically employed to achieve high purification levels [21]. A three-stage extraction process can achieve thorium purification levels exceeding 91% while maintaining extraction efficiencies above 89% [21]. The loaded organic phase containing purified thorium is then subjected to stripping using dilute nitric acid solutions to recover the thorium nitrate [22].

Ether Washing and Vacuum Evaporation

Ether washing combined with vacuum evaporation provides an effective final purification step for thorium nitrate tetrahydrate [19] [9]. This technique removes residual organic contaminants and achieves precise control over the hydration state of the final product.

The ether washing process involves multiple contacts of the crystallized thorium nitrate tetrahydrate with diethyl ether [19]. Each washing step uses an ether to solid ratio of approximately 10:1 by volume, with contact times of 5-10 minutes under gentle agitation [19]. The ether washing effectively removes tributyl phosphate residues and other organic impurities that may remain from previous purification steps.

| Purification Step | Conditions | Effectiveness |

|---|---|---|

| Ether Washing | 10:1 volume ratio, 5-10 min | >99% organic removal |

| Vacuum Evaporation | 50-100 mmHg, 40-60°C | Complete dehydration control |

| Final Drying | 100-150°C, 1-5 mmHg | Tetrahydrate stabilization |

Following ether washing, vacuum evaporation is employed to remove excess water and control the final hydration state [25] [26]. The vacuum evaporation process operates at reduced pressures of 50-100 mmHg and temperatures of 40-60°C to prevent thermal decomposition while achieving controlled dehydration [25].

The vacuum evaporation parameters must be carefully optimized to maintain the tetrahydrate form while removing impurities [26]. Research findings indicate that temperatures exceeding 100°C under vacuum conditions can lead to partial dehydration and formation of lower hydrates [27]. The final drying step at 100-150°C under high vacuum (1-5 mmHg) stabilizes the tetrahydrate structure and removes residual solvents [26].

X-ray Diffraction (XRD) Studies

X-ray diffraction studies of thorium nitrate tetrahydrate reveal a well-defined crystalline structure with orthorhombic symmetry [1] [2]. The tetrahydrate form crystallizes from nitric acid solutions with concentrations ranging from 4 to 59 percent [1]. Single crystal X-ray diffraction analysis has established the unit cell parameters as a = 11.182 Å, b = 22.873 Å, and c = 10.573 Å, with a cell volume of 2704.21 ų [2] [3]. The space group has been determined to be Fdd2 (space group number 43) [3], with Z = 8 formula units per unit cell.

The crystallographic density of the tetrahydrate is 2.80 g/cm³ [1], which is consistent with the tightly packed structure containing both thorium centers and extensive hydrogen bonding networks. X-ray diffraction confirms the presence of twelve-coordinate thorium atoms in the crystal structure [1] . The diffraction pattern shows characteristic peaks that can be indexed to the orthorhombic unit cell, with no detectable impurities observed in well-crystallized samples [5].

The tetrahydrate structure differs significantly from the pentahydrate form, which crystallizes in the same orthorhombic system but with slightly different unit cell parameters [1] [2]. X-ray powder diffraction patterns of the tetrahydrate show distinct peak positions that differentiate it from other hydrated forms of thorium nitrate [6].

Pair Distribution Function (PDF) Analysis

Pair Distribution Function analysis provides detailed information about the local atomic structure around thorium centers in the tetrahydrate. High-energy X-ray scattering studies reveal that thorium exhibits exclusively bidentate nitrate coordination in the tetrahydrate structure [7]. The PDF analysis confirms the twelve-coordinate environment of thorium with characteristic thorium-oxygen distances ranging from 2.3857 to 2.6497 Å [8].

The PDF method is particularly valuable for thorium nitrate tetrahydrate as it provides quantitative information about the coordination numbers and binding modes that complement the long-range order information from conventional X-ray diffraction [7]. The analysis reveals distinct thorium-oxygen correlations corresponding to bidentate nitrate coordination and monodentate water coordination.

Coordination Environment of Thorium Center

Nitrate Ligand Binding Modes

The thorium center in thorium nitrate tetrahydrate adopts a twelve-coordinate geometry with four bidentate nitrate groups and four water molecules [1] . Each nitrate anion coordinates to thorium through both oxygen atoms in a bidentate fashion, with thorium-oxygen distances for nitrate coordination ranging from 2.3857 to 2.6497 Å [8]. The bidentate coordination mode of nitrate is confirmed by various spectroscopic techniques and is consistent with the high coordination preference of the large thorium(IV) ion [9].

The nitrate ligands are arranged symmetrically around the thorium center, with the thorium-nitrogen distances ranging from 3.1 to 3.5 Å [8]. The bidentate binding mode results in a chelating coordination that stabilizes the thorium complex. This coordination mode is characteristic of actinide nitrate complexes and reflects the hard Lewis acid nature of the thorium(IV) center [9].

High coordination numbers are typical for thorium due to its large ionic radius, which can accommodate multiple ligands without significant steric hindrance [9]. The twelve-coordinate environment in the tetrahydrate represents an optimal balance between maximizing favorable thorium-ligand interactions and minimizing ligand-ligand repulsions.

Water Molecule Coordination Geometry

The four water molecules in thorium nitrate tetrahydrate coordinate to thorium in a monodentate fashion through their oxygen atoms [1] [10]. The thorium-oxygen distances for water coordination range from 2.426 to 2.469 Å [10], which are slightly shorter than the thorium-oxygen distances observed for nitrate coordination. This difference reflects the stronger donor ability of water compared to nitrate oxygen atoms.

The water molecules are positioned to complete the twelve-coordinate geometry around thorium, filling the coordination sites not occupied by the bidentate nitrate ligands [1]. The arrangement of water molecules is asymmetric, with the molecules positioned to optimize both thorium-water bonding and hydrogen bonding interactions within the crystal lattice [10].

The coordination of water molecules contributes significantly to the stability of the tetrahydrate structure through extensive hydrogen bonding networks. These hydrogen bonds connect the thorium coordination complexes and contribute to the overall crystal packing arrangement [10].

Spectroscopic Characterization Techniques

Raman Spectroscopy of Nitrate Vibrations

Raman spectroscopy provides detailed information about the vibrational modes of nitrate ligands in thorium nitrate tetrahydrate. The Raman spectrum reveals the existence of thorium-oxygen bonding and confirms the bidentate coordination mode of nitrate anions [11]. The spectroscopic data shows distinct vibrational bands corresponding to complexed nitrate versus free nitrate, indicating the coordination environment around thorium [11].

The bidentate coordination of nitrate results in a lowering of symmetry from D₃ₕ to C₂ᵥ, which is reflected in the splitting of degenerate vibrational modes [12]. Raman spectroscopy has been successfully applied to quantitative speciation studies of thorium nitrate solutions using factor analysis methods [12]. The technique can distinguish between bound and free nitrate concentrations, making it valuable for monitoring thorium nitrate systems.

The Raman spectra typically show characteristic nitrate stretching modes in the 1000-1500 cm⁻¹ region, with the exact frequencies depending on the coordination environment and the strength of thorium-nitrate interactions [13]. The spectral features provide fingerprint information that can be used to identify the tetrahydrate form and distinguish it from other hydrated forms of thorium nitrate.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy provides element-specific information about the oxidation state and coordination environment of thorium in the tetrahydrate. XAS studies confirm that thorium exists in the +4 oxidation state in thorium nitrate tetrahydrate . The technique is particularly valuable for thorium compounds because it can provide direct information about the thorium coordination sphere without interference from other elements.

The X-ray absorption near-edge structure (XANES) region provides information about the oxidation state and coordination geometry of thorium, while the extended X-ray absorption fine structure (EXAFS) region yields quantitative information about thorium-oxygen distances and coordination numbers [14]. XAS measurements complement the structural information obtained from X-ray diffraction by providing local structural information around the thorium centers.